![molecular formula C9H10N2O2 B15199862 (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B15199862.png)
(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a methanol group at the 3-position and a methoxy group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxy-3-nitropyridine with hydrazine hydrate to form the pyrazolo[1,5-a]pyridine core. This intermediate is then reduced to the corresponding amine, which is subsequently converted to the methanol derivative through a series of steps involving protection and deprotection of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and cellular functions.
相似化合物的比较
Similar Compounds
Pyrazolo[1,5-a]pyridine: A core structure shared with (4-Methoxypyrazolo[1,5-a]pyridin-3-yl)methanol, but without the methoxy and methanol groups.
Pyrazolo[3,4-b]pyridine: A similar heterocyclic compound with a different arrangement of nitrogen atoms in the ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with additional ring structures.
Uniqueness
This compound is unique due to the presence of both methoxy and methanol groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets compared to other similar compounds.
属性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
(4-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-2-4-11-9(8)7(6-12)5-10-11/h2-5,12H,6H2,1H3 |
InChI 键 |
DNVFUAUPRJIVCC-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CN2C1=C(C=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


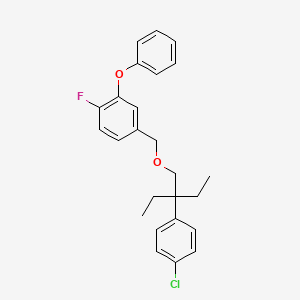
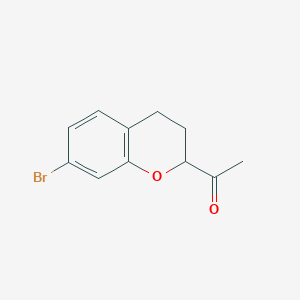
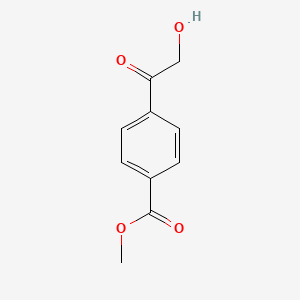
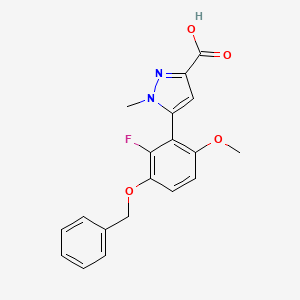
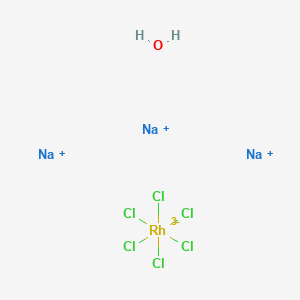
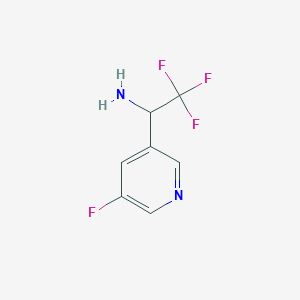
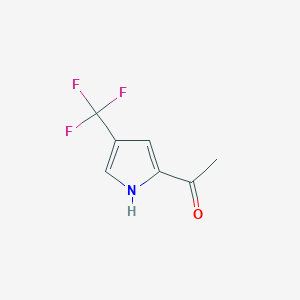
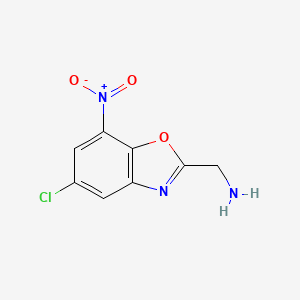
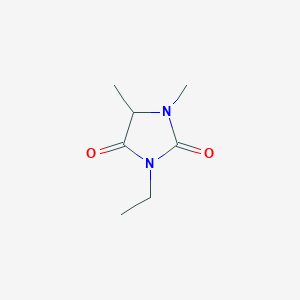
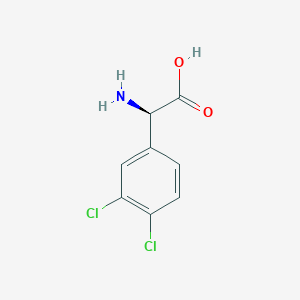
![1-(1-Methyl-1,4,5,7-tetrahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)propan-2-ol](/img/structure/B15199832.png)
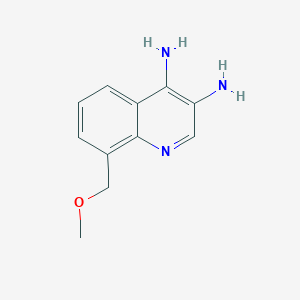
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B15199847.png)

